Cyclotridecanone
Overview
Description
Cyclotridecanone is an organic compound with the molecular formula C₁₃H₂₄O . It is a cyclic ketone, specifically a 13-membered ring structure, and is known for its unique chemical properties and applications in various fields. The compound is characterized by its relatively large ring size, which imparts distinct reactivity and stability compared to smaller cyclic ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotridecanone can be synthesized through various methods. One common approach involves the cyclization of long-chain dicarboxylic acids or their derivatives. For instance, the cyclization of dodecanedioic acid can yield this compound under specific conditions . Another method involves the use of organolithium reagents to induce ring closure in appropriate precursors .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available raw materials, such as long-chain hydrocarbons, which are then subjected to oxidation, cyclization, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclotridecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield cyclotridecanol, a cyclic alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Cyclotridecanoic acid.
Reduction: Cyclotridecanol.
Substitution: Various substituted cyclotridecanones depending on the nucleophile used.
Scientific Research Applications
Cyclotridecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of ring strain and reactivity.
Biology: Research into its biological activity has shown potential antimicrobial properties.
Medicine: this compound derivatives are being explored for their potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and pharmaceuticals
Mechanism of Action
The mechanism of action of cyclotridecanone in biological systems involves its interaction with cellular components, leading to various biochemical effects. The compound’s carbonyl group is a key reactive site, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to observed biological effects .
Comparison with Similar Compounds
Cyclododecanone: A 12-membered ring ketone with similar reactivity but different ring strain and stability.
Cyclotetradecanone: A 14-membered ring ketone with distinct chemical properties due to its larger ring size.
Uniqueness: Cyclotridecanone’s 13-membered ring structure imparts unique reactivity and stability compared to its smaller and larger counterparts. This makes it a valuable compound for studying ring strain and for use in specific synthetic applications where its unique properties are advantageous .
Properties
IUPAC Name |
cyclotridecanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGWUBIUBBUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC(=O)CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232212 | |
Record name | Cyclotridecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-10-0 | |
Record name | Cyclotridecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotridecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotridecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclotridecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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